molecular formula C24H30N4O4 B2976193 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide CAS No. 896342-43-1

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

Cat. No.: B2976193
CAS No.: 896342-43-1
M. Wt: 438.528
InChI Key: CAVVPYXXDWVHDB-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 1,3-benzodioxole group linked to a substituted phenyl ring via a complex ethanediamide (oxalamide) spacer that incorporates a 4-methylpiperazine moiety. The structural combination of a benzodioxolyl group and a methylpiperazine is a recognized pharmacophore in kinase inhibitor design . Hypothesized Research Applications: • Kinase Inhibition Research: Based on its structural similarity to developed inhibitors, this compound is a candidate for investigating kinase signaling pathways . The 4-methylpiperazin-1-yl group is a common feature in molecules designed to inhibit kinases like c-Src and Abl, which are critical in oncology research for regulating cancer cell proliferation, survival, and metastasis . • Structure-Activity Relationship (SAR) Studies: Researchers can use this compound to explore how the 2,3-dimethylphenyl substituent and the central ethanediamide linker influence potency and selectivity against various biological targets, aiding in the rational design of new therapeutic agents. • Biochemical Probe Development: It may serve as a valuable biochemical probe to elucidate the function of specific enzymes or receptors in cellular processes, helping to validate new targets for drug discovery. Quality and Identification: The identity of this compound is confirmed using advanced analytical techniques, including 1D and 2D NMR spectroscopy, similar to the methodology applied to characterize complex benzodioxolyl derivatives . This ensures researchers receive a high-quality, accurately identified product for their sensitive experiments. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-16-5-4-6-19(17(16)2)26-24(30)23(29)25-14-20(28-11-9-27(3)10-12-28)18-7-8-21-22(13-18)32-15-31-21/h4-8,13,20H,9-12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVVPYXXDWVHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a series of reactions, including the condensation of catechol with formaldehyde to form the benzodioxole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylphenyl group via a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as using a dehydrating agent like thionyl chloride.

Chemical Reactions Analysis

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ethanediamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain targets, while the dimethylphenyl group contributes to its overall stability and bioavailability. The compound may exert its effects through the inhibition of key enzymes or the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other ethanediamide derivatives are analyzed below, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Polar Surface Area (Ų) Potential Target/Activity
Target Compound: N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide C₂₃H₂₈N₄O₅ 440.5 Benzodioxol, 4-methylpiperazine, 2,3-dimethylphenyl 1.75 78.5 Neurological receptors (inferred)
G856-4185: N~1~-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N~2~-(2-methoxyphenyl)ethanediamide C₂₃H₂₈N₄O₅ 440.5 Benzodioxol, 4-methylpiperazine, 2-methoxyphenyl 1.75 78.5 Dopamine D3 receptor (analogous to )
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide C₂₇H₃₀FN₅O₅ 523.6 Benzodioxol, 4-(4-fluorophenyl)piperazine, tetrahydrofuran N/A N/A Serotonin receptors (fluorophenyl enhances selectivity)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide C₂₆H₃₀F₃N₅O₂ 517.5 1-Methylindole, piperidine, 4-CF₃-phenyl N/A N/A Antipsychotic (CF₃ group enhances metabolic stability)
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 Benzodioxol, 4-phenylpiperazine, 2-fluorophenyl N/A N/A Dual serotonin/dopamine modulation (phenylpiperazine broadens activity)

Key Findings

The 4-phenylpiperazine derivative () likely has a higher logP due to the aromatic phenyl group, though exact values are unavailable .

Receptor Binding and Selectivity :

  • Piperazine derivatives (e.g., 4-methyl, 4-phenyl, or 4-fluorophenyl) are associated with CNS targets. For example, G856-4185’s 2-methoxyphenyl group is analogous to dopamine D3 receptor ligands (), suggesting the target compound may share similar activity .
  • The 4-fluorophenyl piperazine in ’s compound improves serotonin receptor selectivity due to fluorine’s electronegativity, whereas the 4-methyl group in the target compound may favor dopamine receptor binding .

Metabolic Stability :

  • Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability compared to methyl or methoxy substituents, as seen in the target compound and G856-4185 .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows carbodiimide-mediated coupling (as in ), with the 4-methylpiperazine introduced via nucleophilic substitution .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and functional groups. It features a benzodioxole moiety, piperazine ring, and a dimethylphenyl group, which contribute to its pharmacological properties.

Molecular Formula

  • Molecular Formula: C20H28N4O2
  • Molecular Weight: 356.46 g/mol

This compound exhibits several biological activities primarily through its interaction with various protein targets involved in cell signaling pathways.

  • Inhibition of Protein Kinases : The compound has shown inhibitory effects on specific protein kinases, which are critical in regulating cell growth and proliferation. For instance, it has been evaluated against DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), a target implicated in neurological disorders and cancer .
  • Antitumor Activity : In vitro studies indicate that the compound possesses antitumor properties against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The piperazine component may contribute to neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that it maintains effective plasma concentrations over extended periods, which is crucial for therapeutic efficacy .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of the compound on various cancer cell lines including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 (µM)
MDA-MB 23110
HCT1168
PC312

Study 2: Neuropharmacological Assessment

Another study assessed the neuropharmacological effects of the compound using rodent models. Behavioral assays indicated an increase in exploratory behavior and reduced anxiety-like symptoms, suggesting potential applications in treating anxiety disorders.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The compound is synthesized via carbodiimide-mediated coupling, using reagents such as N-ethyl-N’-(dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Purification typically involves normal-phase chromatography with gradients of dichloromethane and ethyl acetate . Structural analogs suggest that piperazine and benzodioxole moieties are introduced early in the synthesis to ensure proper regiochemistry .

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving its 3D structure, particularly for confirming stereochemistry . Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis, mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify amide bonds (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are used to evaluate its antimalarial potential?

Enzymatic inhibition assays against falcipain-2 and falcipain-3 (cysteine proteases in Plasmodium) are standard. IC50_{50} values are determined via fluorogenic substrate cleavage assays, with comparisons to known inhibitors like quinolinyl oxamide derivatives (QODs) . Dose-response curves and kinetic studies (e.g., KiK_i measurements) validate competitive or non-competitive inhibition .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate its mechanism of falcipain inhibition?

Microsecond-scale MD simulations in explicit solvent (e.g., TIP3P water model) reveal binding stability and key interactions, such as hydrogen bonding between the ethanediamide group and catalytic cysteine (Cys42 in falcipain-2). Simulations also predict resistance mutations by analyzing residue fluctuations (e.g., Ala117Val) that reduce binding affinity . Trajectory clustering identifies dominant binding poses, which are validated via free-energy perturbation (FEP) calculations .

Q. How can structural modifications optimize pharmacokinetic properties?

Modifying the 4-methylpiperazine group to improve solubility (e.g., introducing polar substituents) or replacing the benzodioxole ring with bioisosteres (e.g., benzothiazole) enhances metabolic stability . Pharmacokinetic profiling in murine models assesses oral bioavailability, while logP measurements and PAMPA assays predict blood-brain barrier permeability .

Q. How are contradictions in activity data resolved across different biological assays?

Orthogonal assays (e.g., whole-cell Plasmodium growth inhibition vs. enzymatic assays) identify off-target effects. Structure-activity relationship (SAR) studies compare analogs to isolate critical pharmacophores. For example, replacing the 2,3-dimethylphenyl group with halogenated variants may improve potency but require toxicity profiling in hepatocyte models .

Q. What strategies validate target engagement in cellular environments?

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts in parasite lysates upon compound treatment. CRISPR-Cas9 knockout of falcipain genes in Plasmodium further corroborates mechanism-specific activity .

Methodological Notes

  • Crystallographic Refinement : SHELXL refines anisotropic displacement parameters and validates geometry using EnCIFer .
  • Synthetic Reproducibility : Strict inert atmosphere (N2_2/Ar) prevents oxidation of piperazine intermediates .
  • Data Reproducibility : Triplicate runs in enzymatic assays with positive controls (e.g., E64 for falcipain inhibition) ensure robustness .

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